molecular formula C17H12BrFN2OS B2880134 (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide CAS No. 865248-76-6

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide

Cat. No.: B2880134
CAS No.: 865248-76-6
M. Wt: 391.26
InChI Key: IWHPHTQOBZJSDH-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide” is a complex organic compound. It contains a thiazolo[5,4-d]thiazole moiety, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap, which is a key feature for applications in organic electronics .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines, while 1 and 2-alcohols formed the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .

Scientific Research Applications

Antimicrobial Applications

  • Microwave-induced Synthesis of Fluorobenzamides : A study explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activity. The presence of a fluorine atom was essential for enhancing antimicrobial activity against bacteria and fungi (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

  • Benzothiazole Acylhydrazones as Anticancer Agents : Research on benzothiazole derivatives revealed their potential as anticancer agents. The study emphasized the importance of various substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye et al., 2018).

Photochemical Applications

  • Zinc Phthalocyanine for Photodynamic Therapy : A new zinc phthalocyanine derivative was synthesized, demonstrating high singlet oxygen quantum yield suitable for Type II photodynamic therapy, indicating its potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

General Scientific Applications

  • Synthesis and Evaluation of Thiazolidinedione Analogs : Two novel thiazolidinedione-containing molecules were synthesized and evaluated for hypoglycemic and hypolipidemic activity in a type-2 diabetes model, showing significant reduction in blood glucose levels (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Future Directions

The future directions for research on “(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide” and similar compounds could include further exploration of their synthetic chemistry, as there is plenty of room for improvement and broadening of the material scope . Additionally, their potential applications in organic electronics and photovoltaics could be further investigated .

Biochemical Analysis

Biochemical Properties

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit cytotoxic activity against certain cancer cell lines, suggesting its potential as an anticancer agent . The interactions between this compound and specific enzymes or proteins can lead to inhibition or activation of these biomolecules, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it may alter the expression of genes involved in cell cycle regulation and metabolic pathways, further impacting cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication or repair, thereby inducing cytotoxic effects in cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also exhibit biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, thereby altering cellular energy production . Additionally, this compound can affect the levels of specific metabolites, which may contribute to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific cellular compartments or tissues can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications may direct this compound to these locations, where it can exert its effects on cellular processes.

Properties

IUPAC Name

2-bromo-N-(4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2OS/c1-2-10-21-15-13(19)8-5-9-14(15)23-17(21)20-16(22)11-6-3-4-7-12(11)18/h2-9H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHPHTQOBZJSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.